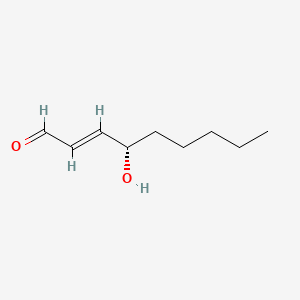
4-Hydroxy-2-nonenal, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Hydroxy-2-nonenal, (+)- is an organic compound that belongs to the family of aldehydes. It is a lipid peroxidation product derived from the oxidation of polyunsaturated fatty acids. This compound is known for its role in various biological processes and its potential impact on human health.
科学的研究の応用
4-Hydroxy-2-nonenal, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: The compound is investigated for its role in cellular signaling and apoptosis.
Medicine: Research focuses on its potential involvement in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: It is used in the development of antioxidants and preservatives for food and cosmetic products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-nonenal, (+)- can be achieved through several methods. One common approach involves the oxidation of polyunsaturated fatty acids, such as linoleic acid, using specific oxidizing agents. The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-2-nonenal, (+)- may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and catalytic oxidation may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Hydroxy-2-nonenal, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-Hydroxy-2-nonenal, (+)- involves its interaction with cellular components. It can form adducts with proteins, DNA, and lipids, leading to alterations in their structure and function. The compound is known to activate various signaling pathways, including those related to oxidative stress and inflammation. Its molecular targets include enzymes, receptors, and transcription factors involved in cellular homeostasis.
類似化合物との比較
Similar Compounds
4-hydroxy-2-nonenal: A closely related compound with similar biological activities.
Malondialdehyde: Another lipid peroxidation product with distinct chemical properties.
Acrolein: A reactive aldehyde formed during lipid oxidation.
Uniqueness
4-Hydroxy-2-nonenal, (+)- is unique due to its specific stereochemistry and the resulting biological effects. Its ability to form adducts with biomolecules and modulate signaling pathways distinguishes it from other lipid peroxidation products.
特性
CAS番号 |
119008-09-2 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
(E,4S)-4-hydroxynon-2-enal |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m0/s1 |
InChIキー |
JVJFIQYAHPMBBX-IWGCBNPKSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/C=O)O |
SMILES |
CCCCCC(C=CC=O)O |
正規SMILES |
CCCCCC(C=CC=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


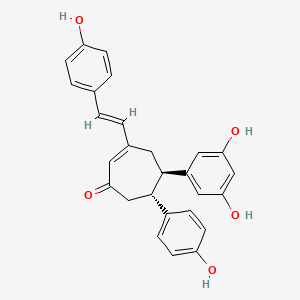
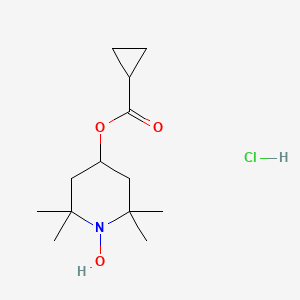
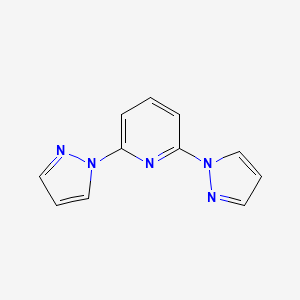


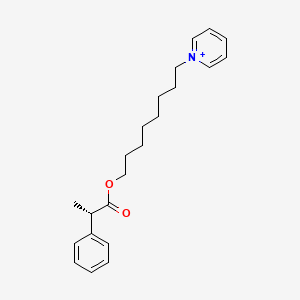
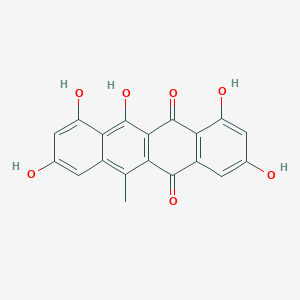
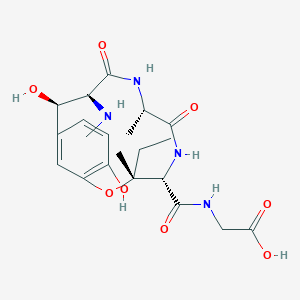
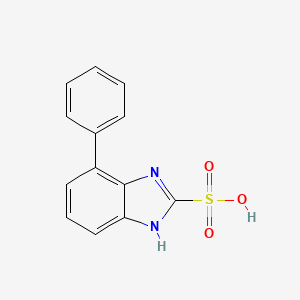
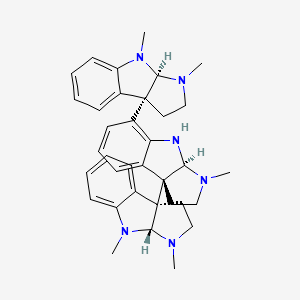

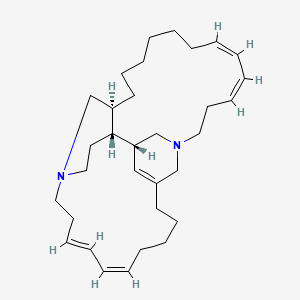
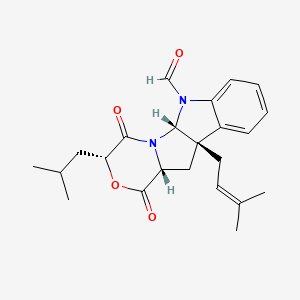
![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3S)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1245132.png)
